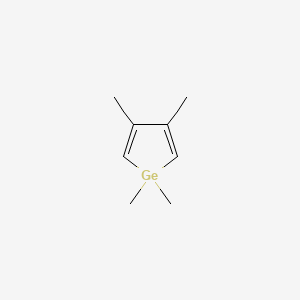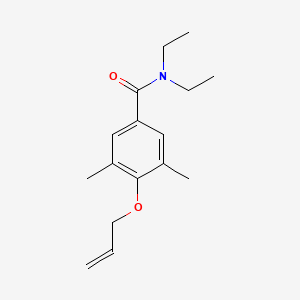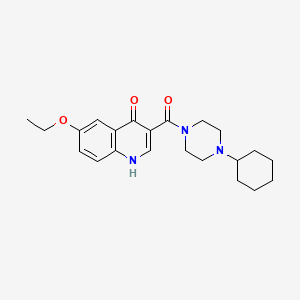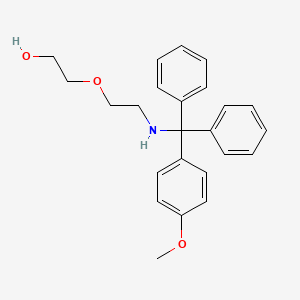
2-(2-(Monomethoxytritylamino)ethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Monomethoxytritylamino)ethoxy)ethanol is an organic compound with the molecular formula C24H27NO3. It is a derivative of trityl-protected amino alcohols, which are commonly used in organic synthesis and medicinal chemistry. The compound features a trityl group (triphenylmethyl) attached to an amino group, which is further connected to an ethoxyethanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol typically involves the protection of an amino group with a monomethoxytrityl (MMT) group, followed by the introduction of an ethoxyethanol chain. One common method involves the reaction of monomethoxytrityl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(2-(Monomethoxytritylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The ethoxyethanol chain can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions with carboxylic acids or activated esters to form amides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Deprotected Amino Alcohols: Formed after the removal of the trityl group.
Oxidized Products: Such as aldehydes and carboxylic acids.
Amides: Formed through coupling reactions with carboxylic acids.
科学研究应用
2-(2-(Monomethoxytritylamino)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and as a protective group in peptide synthesis.
作用机制
The mechanism of action of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol is primarily related to its ability to act as a protecting group for amino functionalities. The trityl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon removal of the trityl group, the free amino group can participate in various chemical reactions, enabling the synthesis of target molecules. The compound’s ethoxyethanol chain also provides solubility and flexibility, facilitating its use in diverse chemical environments .
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but contains a dimethylamino group instead of a trityl-protected amino group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Lacks the trityl protection and is used as an intermediate in organic synthesis.
Uniqueness
2-(2-(Monomethoxytritylamino)ethoxy)ethanol stands out due to its trityl protection, which provides stability and selectivity in synthetic applications. This protection allows for the selective deprotection and functionalization of the amino group, making it a valuable tool in complex organic synthesis .
属性
分子式 |
C24H27NO3 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C24H27NO3/c1-27-23-14-12-22(13-15-23)24(20-8-4-2-5-9-20,21-10-6-3-7-11-21)25-16-18-28-19-17-26/h2-15,25-26H,16-19H2,1H3 |
InChI 键 |
WEMSSXBBSKUCPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


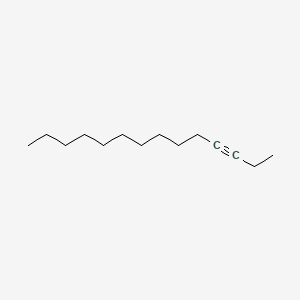
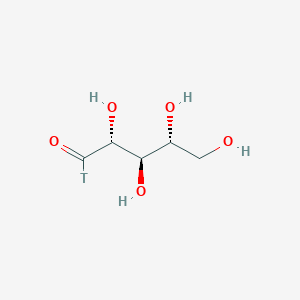
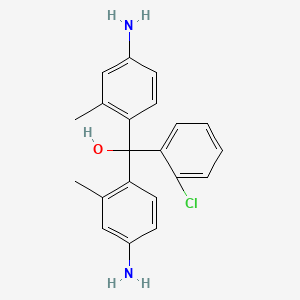

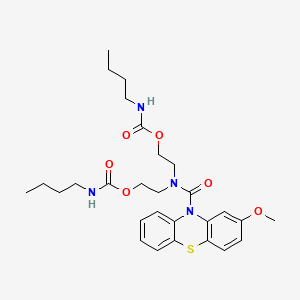
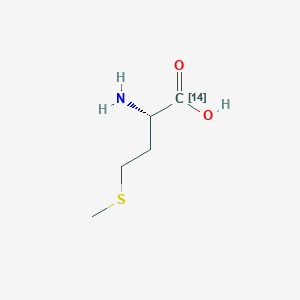
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
